Antiproliferative Potency: 4-Chlorophenyl vs 4-Methoxyphenyl
In the 4-methyl-1,4'-bipiperidine scaffold, the 4-chlorophenyl analog (compound 16) exhibits an IC50 of 2.2 ± 0.04 nM against DLD-1 colorectal cancer cells, representing a 28-fold improvement over the 4-methoxyphenyl parent TASIN-1 (compound 6, IC50 63 ± 5.6 nM) [1]. This potency advantage is consistent with the Hansch-type π-σ parameter dependency observed in the SAR, where smaller hydrophobic substituents with electron-withdrawing character are favored at the para-position [1]. While this data is derived from the 4-methyl-bipiperidine series, the aryl substituent effect is a primary determinant of target engagement and antiproliferative activity, making the 4-chloro substitution pattern a key selection criterion over 4-methoxy analogs [1].
| Evidence Dimension | Antiproliferative potency (DLD-1 colorectal cancer cells) |
|---|---|
| Target Compound Data | IC50 2.2 ± 0.04 nM (4-chlorophenyl analog, compound 16 on 4-methyl scaffold) [1] |
| Comparator Or Baseline | IC50 63 ± 5.6 nM (TASIN-1, 4-methoxyphenyl analog, compound 6) [1] |
| Quantified Difference | 28-fold improvement in potency |
| Conditions | CellTiter-Glo assay; DLD-1 colon cancer cell line; 72 h incubation; 3 independent replicates; all compounds inactive against HCT116 (IC50 > 5 μM) |
Why This Matters
For researchers targeting APC-mutant colorectal cancer, the 4-chlorophenyl substitution provides a validated potency advantage over the widely used 4-methoxyphenyl probe, enabling more sensitive target engagement studies at lower compound concentrations.
- [1] Fischer ES, Yu JJ, Heffernan TP, et al. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). J Med Chem. 2019;62(10):5217-5241. doi:10.1021/acs.jmedchem.9b00532 View Source
